2-Oxooxolane-3-carbonyl chloride
Description
2-Oxooxolane-3-carbonyl chloride is a bicyclic organic compound featuring a tetrahydrofuran (oxolane) ring with a ketone group at position 2 and a reactive carbonyl chloride group at position 3. Its structure combines the strained oxolane ring system with the high reactivity of an acyl chloride, making it a versatile intermediate in organic synthesis.
Key properties of acyl chlorides, such as electrophilicity and susceptibility to nucleophilic attack, position this compound as a precursor for amides, esters, and other derivatives. Its applications span pharmaceutical intermediates, agrochemicals, and polymer chemistry.
Properties
IUPAC Name |
2-oxooxolane-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDWCRFJDJKRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural and functional differences between 2-oxooxolane-3-carbonyl chloride and related compounds:
Table 1: Comparative Reaction Conditions and Yields
Stability and Handling
- Acyl chlorides (e.g., this compound) require dry, inert conditions due to hydrolysis sensitivity.
- Hydrochloride salts (e.g., ) offer enhanced shelf life but reduced reactivity.
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